molecular formula C8H5BrFNO B2638712 7-Bromo-5-fluoro-2,3-dihydroisoindol-1-one CAS No. 1427365-76-1

7-Bromo-5-fluoro-2,3-dihydroisoindol-1-one

Cat. No. B2638712
CAS RN: 1427365-76-1
M. Wt: 230.036
InChI Key: MEHGLOLMYQTTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Bromo-5-fluoro-2,3-dihydroisoindol-1-one” is a chemical compound with the CAS Number: 1427365-76-1 . It has a molecular weight of 230.04 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of “7-Bromo-5-fluoro-2,3-dihydroisoindol-1-one” is C8H5BrFNO . The InChI code is 1S/C8H5BrFNO/c9-6-2-5(10)1-4-3-11-8(12)7(4)6/h1-2H,3H2,(H,11,12) .


Physical And Chemical Properties Analysis

The physical form of “7-Bromo-5-fluoro-2,3-dihydroisoindol-1-one” is a powder . It has a molecular weight of 230.03400 . The exact mass is 228.95400 . The compound has a LogP value of 2.16040 , indicating its lipophilicity.

Scientific Research Applications

Chirality Probes in Chemistry

7-Bromo-5-fluoro-2,3-dihydroisoindol-1-one and its related compounds have been utilized as chirality probes in chemical research. Specifically, research on pseudotetrahedral, conformationally and configurationally stable compounds, including halogenated adamantanes similar to 7-Bromo-5-fluoro-2,3-dihydroisoindol-1-one, has been conducted. These studies emphasize the combination of experimental and theoretical methods in assigning absolute configurations to molecules without typical chromophores, with small optical rotation values, and lacking an atom at the stereogenic center (Schreiner et al., 2002).

Synthesis and Rearrangement Studies

The compound has been a subject of synthesis and rearrangement studies, contributing to our understanding of chemical reactions and mechanisms. For instance, a comparative study of the rearrangement of some halo-substituted dihydro-hydroxycarbostyrils, which are structurally similar to 7-Bromo-5-fluoro-2,3-dihydroisoindol-1-one, was conducted to understand nucleophilic substitution with rearrangement and reduction in strongly acidic solutions (McCord et al., 1982).

Application in Microwave-Assisted Synthesis

The compound has been involved in studies exploring microwave-assisted synthesis techniques. Specifically, its derivatives were synthesized using the microwave-induced Delepine reaction, demonstrating the compound's role in facilitating novel synthesis methods (Sharma et al., 2010).

Use in Antibacterial Research

7-Bromo-5-fluoro-2,3-dihydroisoindol-1-one derivatives have been synthesized and evaluated for their antibacterial activity. These derivatives exhibit significant activity against various bacterial strains, including quinolone-resistant strains, thus providing insights into the development of new antibacterial agents (Hayashi et al., 2002).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-bromo-5-fluoro-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-6-2-5(10)1-4-3-11-8(12)7(4)6/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHGLOLMYQTTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-fluoro-2,3-dihydroisoindol-1-one

CAS RN

1427365-76-1
Record name 7-bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.